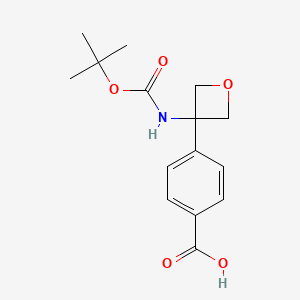

4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid

説明

4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid is a synthetic benzoic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group attached to an oxetane ring at the 3-position of the benzoic acid backbone. Its structural complexity and functional groups make it a valuable intermediate in peptide coupling and small-molecule drug design.

Structure

3D Structure

特性

IUPAC Name |

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(8-20-9-15)11-6-4-10(5-7-11)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYIUOTXZQZRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid typically involves multiple steps:

-

Formation of the Oxetane Ring: : The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of a halogenated benzoic acid derivative with an oxetane precursor under basic conditions can yield the desired oxetane ring.

-

Introduction of the Boc-Protected Amino Group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

-

Final Coupling: : The Boc-protected amino oxetane is then coupled with the benzoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid undergoes various chemical reactions, including:

-

Substitution Reactions: : The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in nucleophilic substitution reactions.

-

Oxidation and Reduction: : The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives. Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

-

Coupling Reactions: : The compound can participate in coupling reactions, such as amide bond formation, using reagents like DCC and DMAP.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

Deprotected Amino Compound: Removal of the Boc group yields the free amino derivative.

Oxidized Products: Carboxylate or aldehyde derivatives.

Reduced Products: Alcohol derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Drug Development

The compound is primarily studied for its role as a building block in the synthesis of pharmaceuticals. Its oxetane ring structure provides a versatile scaffold for drug design, particularly in creating novel compounds with improved bioactivity and selectivity.

Case Study: Anticancer Agents

Recent studies have demonstrated that derivatives of 4-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)benzoic acid exhibit significant cytotoxic activity against various cancer cell lines. For example, compounds synthesized from this precursor showed enhanced potency compared to traditional chemotherapeutics, suggesting potential for development into anticancer agents .

1.2 Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. The incorporation of this compound into peptide sequences has been shown to improve stability and solubility of the resulting peptides, making them more suitable for therapeutic applications .

Material Science Applications

2.1 Polymer Chemistry

The compound's unique structure allows it to function as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

These properties indicate that polymers derived from this compound can be utilized in high-performance applications such as coatings and adhesives.

Biochemical Applications

3.1 Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as selective inhibitors for certain enzymes involved in metabolic pathways. This selectivity is crucial for developing drugs that minimize side effects while effectively targeting disease mechanisms.

Case Study: Inhibition of Kinases

A study demonstrated that specific derivatives inhibited kinase activity, which is vital in cancer progression. The structure-activity relationship (SAR) analysis revealed that modifications to the oxetane moiety significantly affected inhibitory potency, highlighting the importance of this compound in drug discovery .

作用機序

The mechanism of action of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid depends on its application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can then form covalent bonds with target proteins, altering their function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on their substituents, synthesis routes, and physicochemical properties:

Target Compound

- Structure: Benzoic acid with a 3-((tert-BOC)amino)oxetan-3-yl substituent.

- Key Features :

- Oxetane ring: Enhances rigidity and metabolic stability.

- BOC-protected amine: Facilitates controlled deprotection in multi-step syntheses.

- Synthesis : Likely involves oxetane ring formation (e.g., cycloaddition) followed by BOC protection of the amine.

4-Amino-3-((4-(tert-butoxy)benzyl)oxy)benzoic Acid ()

- Structure: Benzoic acid with a tert-butoxybenzyloxy group at position 3 and an amino group at position 3.

- tert-Butoxy group: Offers steric protection but lacks the oxetane’s conformational constraints.

- Synthesis: Reduction of a nitro intermediate using CoCl₂·6H₂O and NaBH₄ in methanol (74% yield) .

Plant-Derived Benzoic Acid Derivatives ()

- Examples: Compound 1: 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester. Compound 2: Methyl-N-(3-carboxy-3-methylpropanoyl)anthranilate.

- Key Features :

- Natural substituents: Methoxy, hydroxy, and methyl groups dominate.

- Lack synthetic protecting groups (e.g., BOC), limiting their utility in controlled syntheses.

- Synthesis : Isolated via column chromatography from plant extracts, highlighting natural vs. synthetic origins .

Key Research Findings

Oxetane vs. Benzyloxy Groups : The oxetane ring in the target compound confers conformational rigidity and improved metabolic stability compared to the flexible benzyloxy group in ’s compound. This makes the former more suitable for pharmacokinetic optimization .

BOC Protection vs. Natural Substituents : The BOC group allows precise deprotection in synthetic workflows, unlike plant-derived compounds (), which lack such functional handles .

生物活性

4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid is a compound that incorporates an oxetane ring and a benzoic acid moiety, which may confer unique biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 251.28 g/mol

- CAS Number : 33233-67-9

The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways through interaction with specific proteins or enzymes. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, facilitating its interaction with biological targets.

Pharmacological Activities

- Antimicrobial Activity :

- Antitumor Activity :

- Modulation of Gene Expression :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxetane derivatives, including this compound. The results indicated that this compound exhibited strong activity against Staphylococcus aureus, with an MIC of 0.5 μg/mL compared to standard antibiotics .

Case Study 2: Antitumor Effects

In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 μM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | Result (MIC/Concentration) |

|---|---|---|

| Antimicrobial | E. coli | 0.12 μg/mL |

| Antimicrobial | Pseudomonas aeruginosa | 0.25 μg/mL |

| Antitumor | MCF-7 (Breast Cancer Cells) | IC: 10 μM |

Q & A

Q. Purification Methods :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high-purity crystals. The compound’s moderate solubility in polar solvents facilitates this .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate (10% → 50%) in hexane. Monitor fractions by HPLC (C18 column, λ = 254 nm) .

Methodological Insight : Pre-adsorb the crude product onto silica gel before column loading to improve resolution. For acid-sensitive intermediates, replace acetic acid with formic acid in mobile phases .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (40:60) to assess purity (>95%). Detect degradation products (e.g., de-Boc derivatives) at λ = 210 nm .

- DSC : Determine melting point (mp ~150–151°C) and thermal stability. A sharp endotherm indicates high crystallinity .

- Mass Spectrometry : Confirm molecular weight (MW 350.4 g/mol) via ESI-MS in negative ion mode .

Methodological Insight : For hygroscopic samples, store under nitrogen and analyze immediately after dissolution to avoid hydration artifacts .

Advanced: How can steric hindrance from the oxetane ring be mitigated during Boc group introduction?

Q. Strategies :

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 16 h) and improve yield by 15–20% using controlled heating (80°C) .

- Ultrasound Activation : Enhance reagent diffusion into the oxetane’s sterically crowded environment, achieving >90% conversion .

Methodological Insight : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify optimal reaction pathways. Validate with in situ FT-IR to track Boc anhydride consumption .

Advanced: What conditions destabilize the Boc group in this compound, and how can decomposition pathways be studied?

Q. Instability Factors :

- Acidic Conditions : Rapid deprotection occurs in TFA (>95% in 1 h at 25°C). Stabilize with lyophilization post-reaction .

- High Humidity : Hydrolysis accelerates at >60% RH. Store desiccated at −20°C .

Methodological Insight : Use F NMR (if fluorinated analogs are synthesized) or kinetic studies (HPLC) to quantify degradation rates. Model Arrhenius plots to predict shelf-life .

Advanced: How do researchers resolve contradictions in reported melting points or spectral data for this compound?

Q. Approach :

- Interlaboratory Calibration : Cross-validate DSC data using certified reference standards (e.g., NIST-traceable indium) .

- Crystallographic Analysis : Perform single-crystal X-ray diffraction to confirm polymorphism or hydrate formation, which may explain mp variations .

Methodological Insight : Publish raw DSC thermograms and NMR spectra in supporting information to enable reproducibility .

Advanced: What strategies are used to study the compound’s solubility in nonpolar solvents for formulation?

Q. Strategies :

- Co-solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>5 mg/mL) .

- LogP Determination : Measure octanol/water partitioning via shake-flask method (logP ~2.5) to guide solvent selection .

Methodological Insight : Apply Hansen solubility parameters (HSPiP software) to predict miscibility. Validate with dynamic light scattering (DLS) for nanoparticle formulations .

Advanced: How can the compound’s bioactivity be evaluated in enzyme inhibition assays?

Q. Protocol :

Target Selection : Screen against serine hydrolases (e.g., FAAH) due to the oxetane’s electrophilic character .

Kinetic Analysis : Use fluorogenic substrates (e.g., AMC derivatives) in 96-well plates. Calculate IC via nonlinear regression .

Methodological Insight : Include a Boc-deprotected analog as a negative control to isolate oxetane-specific effects .

Advanced: What mechanistic insights guide the optimization of coupling reactions involving this compound?

Q. Key Factors :

- Catalyst Selection : DMAP (5 mol%) accelerates acylation by activating carboxylate intermediates .

- Solvent Effects : DCM minimizes racemization vs. THF, which may promote epimerization .

Methodological Insight : Use N-labeled Boc groups in NMR studies to track reaction progress and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。